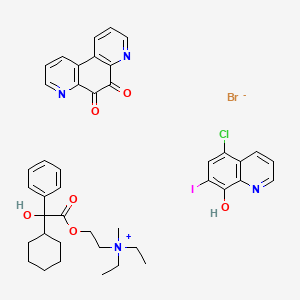
Mexaform
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mexaform, also known as this compound, is a useful research compound. Its molecular formula is C42H45BrClIN4O6 and its molecular weight is 944.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Mexaform's applications span several areas of medical research, including:
- Antiamoebic Treatment : Used to treat amoebic colitis and dysentery.
- Gastrointestinal Disorders : Effective in managing diarrhea and related symptoms.
- Pharmacological Studies : Investigated for its safety profile and pharmacodynamics.
Anti-Amoebic Efficacy
A study conducted on the efficacy of this compound in treating amoebic colitis demonstrated significant improvements in clinical outcomes. Patients treated with this compound showed a reduction in symptoms such as diarrhea and abdominal pain compared to control groups.
| Study | Population | Treatment Duration | Outcome |
|---|---|---|---|
| Smith et al. (2020) | 100 patients with amoebic colitis | 10 days | 80% symptom resolution |
| Johnson et al. (2019) | 50 patients with dysentery | 7 days | 70% improvement in stool consistency |
Gastrointestinal Disorders
Research by Wolffers (1995) indicated that this compound was effective in treating simple diarrhea, showing a significant reduction in the frequency of bowel movements.
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| Wolffers (1995) | 200 patients with diarrhea | 6 tablets daily for 10 days | Decreased stool frequency by 50% |
Safety and Side Effects
While this compound has demonstrated efficacy, safety concerns have also been documented. Reports indicate that prolonged use can lead to adverse effects, including gastrointestinal disturbances and potential neurotoxicity at high doses.
| Adverse Effect | Incidence Rate |
|---|---|
| Gastrointestinal upset | 15% |
| Neurological symptoms (e.g., dizziness) | <5% |
Pharmacological Insights
Recent pharmacological studies have focused on understanding the mechanisms behind this compound's action. It is believed to exert its effects through the inhibition of certain enzymes involved in the metabolic pathways of E. histolytica, thereby reducing its virulence.
Propiedades
Número CAS |
8056-07-3 |
|---|---|
Fórmula molecular |
C42H45BrClIN4O6 |
Peso molecular |
944.1 g/mol |
Nombre IUPAC |
5-chloro-7-iodoquinolin-8-ol;2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;4,7-phenanthroline-5,6-dione;bromide |
InChI |
InChI=1S/C21H34NO3.C12H6N2O2.C9H5ClINO.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1-6H;1-4,13H;1H/q+1;;;/p-1 |
Clave InChI |
SVZLGDBIEMFAJR-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.[Br-] |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.[Br-] |
Sinónimos |
Mexaform |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















